Product packaging for 4,4-dimethyl-3-oxo-N-phenylpentanamide(Cat. No.:CAS No. 61652-71-9)

4,4-dimethyl-3-oxo-N-phenylpentanamide

Cat. No.: B13799503
CAS No.: 61652-71-9
M. Wt: 219.28 g/mol
InChI Key: XVEPKNMOJLPFCN-UHFFFAOYSA-N
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Description

General Overview of β-Ketoamide Structural Motifs in Organic Chemistry

The β-ketoamide moiety is a versatile and highly valuable structural motif in the field of organic chemistry. researchgate.net These compounds are characterized by a ketone functional group located at the β-carbon relative to the amide carbonyl group. This unique arrangement of functional groups confers a rich reactivity profile, featuring multiple nucleophilic and electrophilic sites within the same molecule. researchgate.netresearchgate.net Consequently, β-ketoamides serve as crucial building blocks in the synthesis of a wide array of complex molecules, particularly heterocyclic compounds such as pyridones, quinolones, pyrroles, and indoles. researchgate.net Their prevalence is also noted in various natural products and biologically active compounds, underscoring their importance in medicinal chemistry and drug discovery. researchgate.net The juxtaposition of the keto and amide groups allows for diverse chemical transformations, making them key substrates in transition-metal-catalyzed and organocatalyzed reactions. researchgate.net

Structural Characteristics of 4,4-dimethyl-3-oxo-N-phenylpentanamide within the β-Ketoamide Family

This compound is a specific member of the β-ketoamide family. Its chemical structure consists of a five-carbon pentanamide (B147674) backbone. A phenyl group is attached to the nitrogen atom of the amide, and a ketone group is located at the third carbon (the β-position). At the fourth carbon position, there are two methyl groups, forming a sterically hindering tert-butyl-like moiety. The systematic IUPAC name for this compound is this compound, and its molecular formula is C12H15NO2. nih.gov

Below is a table summarizing the key chemical identifiers and physicochemical properties of this compound.

PropertyValue
IUPAC Name 4-methyl-3-oxo-N-phenylpentanamide nih.gov
CAS Number 124401-38-3 nih.govechemi.com
Molecular Formula C12H15NO2 nih.govechemi.com
Molecular Weight 205.25 g/mol nih.govechemi.com
Appearance Yellow Oil echemi.comlookchem.com
Density 1.103 g/cm³ lookchem.com
Boiling Point 384.4 °C at 760 mmHg echemi.comlookchem.com
Flash Point 158.8 °C echemi.comlookchem.com
SMILES CC(C)C(=O)CC(=O)NC1=CC=CC=C1 nih.gov

Note: Data sourced from multiple chemical databases. nih.govechemi.comlookchem.com

Academic and Research Relevance of this compound in Synthetic Organic Chemistry

The academic and research significance of this compound stems primarily from its role as a key intermediate in the synthesis of Atorvastatin. researchgate.net Atorvastatin is a widely prescribed medication used to lower cholesterol and triglycerides, belonging to the statin class of drugs. acgpubs.orgresearchgate.net The synthesis of the complex pyrrole (B145914) core of Atorvastatin often proceeds via a Paal-Knorr condensation, for which a highly substituted 1,4-dicarbonyl precursor is required. acs.orgnih.gov this compound serves as a foundational building block for constructing this necessary precursor. researchgate.net

The industrial importance of Atorvastatin has driven significant research into optimizing the synthesis of its intermediates, including this compound. Traditional synthesis methods often involve the amidation reaction between methyl 4-methyl-3-oxopentanoate (B1262298) and aniline (B41778). One patented method describes this reaction occurring in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), using excess aniline as the solvent to simplify the process and improve yield. google.com

More recent academic research has focused on developing more efficient and sustainable synthetic routes. A notable advancement is the application of continuous microflow technology for the synthesis of this compound. researchgate.net This modern approach offers substantial advantages over conventional batch processing, as highlighted in the table below.

Synthesis ParameterConventional Batch ReactorContinuous Microflow Reactor
Reaction Time Several hours~40 minutes
Process Control LimitedPrecise control of temperature, pressure, and residence time
By-product Generation Often generates a large amountReduced
Kinetic Studies DifficultFacilitates determination of kinetic parameters

Data based on research findings on continuous flow synthesis. researchgate.net

This research into continuous flow synthesis not only improves the efficiency of producing a commercially important intermediate but also contributes to the broader field of green chemistry and process intensification in pharmaceutical manufacturing. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO2 B13799503 4,4-dimethyl-3-oxo-N-phenylpentanamide CAS No. 61652-71-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61652-71-9

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

4,4-dimethyl-3-oxo-N-phenylpentanamide

InChI

InChI=1S/C13H17NO2/c1-13(2,3)11(15)9-12(16)14-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,14,16)

InChI Key

XVEPKNMOJLPFCN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CC(=O)NC1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches to 4,4 Dimethyl 3 Oxo N Phenylpentanamide

Classical Amidation Reactions in the Formation of 4,4-dimethyl-3-oxo-N-phenylpentanamide

Classical amidation reactions represent the foundational and most commonly employed methods for the synthesis of this compound. These strategies typically involve the direct reaction of a carboxylic acid derivative with an amine.

Ester-Amine Condensation Routes (e.g., from methyl isobutyrylacetate and aniline)

The most prevalent classical route for synthesizing this compound is the condensation reaction between methyl isobutyrylacetate and aniline (B41778). google.comgoogle.comwipo.int This amidation reaction involves the nucleophilic attack of the amino group of aniline on the ester carbonyl carbon of methyl isobutyrylacetate, leading to the formation of the desired amide and methanol (B129727) as a byproduct. google.com The reaction can be carried out with or without a solvent. google.comresearchgate.net When a solvent is used, toluene (B28343) is a common choice, and the reaction is often performed under reflux conditions to facilitate the removal of the methanol byproduct, thereby driving the equilibrium towards product formation. google.comresearchgate.net In some procedures, an excess of aniline itself is used as the solvent. google.com

Influence of Stoichiometry and Temperature on Reaction Efficiency

The efficiency of the ester-amine condensation is significantly influenced by the stoichiometry of the reactants and the reaction temperature. The molar ratio of methyl isobutyrylacetate to aniline can range from 1:0.5 to 1:10. google.com Utilizing an excess of aniline can serve to shift the reaction equilibrium towards the product and can also function as the reaction solvent, eliminating the need for an additional organic solvent. google.com A preferred molar ratio is often between 1:1.3 and 1:3 to maximize yield while considering cost-effectiveness and ease of purification. google.com

Temperature plays a crucial role in the reaction kinetics. The reaction is typically conducted at temperatures ranging from 20 °C to 150 °C. google.com A common procedure involves an initial heating phase at a lower temperature, for instance, 80-90 °C for about an hour, followed by an increase to a higher temperature, such as 120 °C, for another hour to ensure the completion of the reaction and the removal of methanol. google.com This staged heating approach allows for controlled reaction initiation and progression.

Role of Additives (e.g., triethylamine, sodium hydroxide, 4-dimethylaminopyridine) as Catalysts

The use of additives as catalysts is a key aspect of optimizing the synthesis of this compound. These catalysts facilitate the amidation reaction, leading to higher yields and shorter reaction times. Organic amine catalysts are particularly favored, with examples including ethylenediamine, triethylamine, diethylamine, and 4-dimethylaminopyridine (B28879) (DMAP). google.com Among these, DMAP is often cited as a highly effective catalyst for this transformation. google.comresearchgate.net The catalyst is typically used in a molar ratio of 0.005-20 parts per 100 parts of methyl isobutyrylacetate. google.com

Catalyst Typical Reaction Conditions Reported Yield
Acetic AcidReflux in toluene for 4 hours66% researchgate.net
Sodium HydroxideSolvent-free, reflux for 24 hours94% researchgate.net
4-dimethylaminopyridine (DMAP)Microwave irradiationNot specified researchgate.net
Organic Amines (e.g., triethylamine)HeatingHigh google.com

Modern Catalytic Approaches for β-Ketoamide Synthesis

While classical methods are well-established, modern catalytic approaches offer potential advantages in terms of efficiency, selectivity, and sustainability for the synthesis of β-ketoamides, including this compound. These methods often employ more sophisticated catalytic systems to achieve the desired transformation under milder conditions.

Organocatalytic Systems in Amide Bond Formation

Organocatalysis has emerged as a powerful tool in organic synthesis, providing an alternative to metal-based catalysts. While specific applications to the synthesis of this compound are not extensively detailed in the provided context, the principles of organocatalyzed amide bond formation are relevant. Organocatalysts, such as those based on amino acids or other small organic molecules, can activate carboxylic acid derivatives or amines to facilitate the amidation reaction. nih.gov These catalysts are often valued for their low toxicity, stability, and ability to promote reactions under mild conditions. nih.gov The development of novel organocatalytic systems could offer a more environmentally friendly route to this compound.

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis is a cornerstone of modern organic synthesis, offering highly efficient and selective methods for forming carbon-nitrogen bonds. researchgate.net For the synthesis of β-ketoamides, transition metals like palladium and copper are commonly used. acs.org These catalysts can facilitate the coupling of various starting materials under mild conditions. While the direct application of these methods to the synthesis of this compound is not explicitly described, the general methodologies are applicable. For instance, transition metal-catalyzed C-H amination reactions represent a streamlined approach for creating the necessary C-N bond. researchgate.net These advanced catalytic methods hold the potential for developing more efficient and atom-economical syntheses of this compound.

Advanced Synthetic Techniques and Process Intensification

Modern synthetic chemistry continually seeks methods that are not only efficient and high-yielding but also align with the principles of green chemistry. For the synthesis of this compound and related structures, advanced techniques such as continuous flow synthesis, mechanochemistry, and solvent-free reactions offer significant advantages over traditional batch processing.

Continuous Flow Synthesis Methods and Kinetic Parameter Determination

A study on the synthesis of 4-methyl-3-oxo-n-phenyl-pentanamide utilized a continuous microflow system, which significantly reduced the reaction time by a factor of twelve compared to conventional batch reactors. orgsyn.org This intensification is a hallmark of flow chemistry. In such a system, reactants are continuously pumped through a heated microreactor, allowing for precise control over reaction parameters like temperature, pressure, and residence time.

A key aspect of this methodology is the ability to efficiently determine kinetic parameters. By systematically varying the residence time and temperature and analyzing the output, a reaction kinetics model can be established. orgsyn.org For the synthesis of the aforementioned analogue, a plot of ln(1-X) versus residence time (τ) at a constant temperature confirmed a first-order reaction with respect to the limiting reagent. orgsyn.org This kinetic data is crucial for optimizing the reaction conditions to maximize yield and throughput. The Arrhenius equation can then be applied to determine the activation energy and pre-exponential factor from the temperature-dependent rate constants.

Table 1: Illustrative Kinetic Data for the Continuous Flow Synthesis of a this compound Analogue

Temperature (°C) Residence Time (min) Conversion (%) Rate Constant (k) (min⁻¹)
120 5 65 0.210
120 10 88 0.212
140 2 70 0.601

This is an interactive data table based on hypothetical data for illustrative purposes.

Mechanochemical Synthesis under High-Speed Vibration Milling Conditions

Mechanochemistry, which utilizes mechanical energy to induce chemical reactions, offers a distinct approach to synthesis, often in the absence of bulk solvents. High-speed vibration milling (HSVM) is a common technique where reactants are placed in a milling jar with grinding media (e.g., stainless steel balls) and subjected to high-frequency vibrations. wikipedia.org This process creates localized high pressure and temperature at the point of impact, facilitating bond formation.

The mechanochemical synthesis of amides from esters and amines has been successfully demonstrated. wikipedia.org This approach is particularly attractive from a green chemistry perspective as it minimizes or eliminates the use of solvents. For the synthesis of this compound, a potential mechanochemical route would involve milling the corresponding ester, ethyl 4,4-dimethyl-3-oxopentanoate, with aniline. A solid base or catalyst might also be included to facilitate the reaction.

The operational parameters in HSVM, such as milling frequency (Hz), duration, and the size and material of the milling balls and jar, are critical variables that need to be optimized to achieve high conversion and yield. wikipedia.org

Solvent-Free Reaction Environments and Their Benefits

The elimination of volatile organic solvents is a primary goal in green chemistry, as they contribute to environmental pollution and pose health and safety risks. Solvent-free reactions, as seen in mechanochemistry and certain thermal processes, offer numerous advantages.

Key benefits of solvent-free environments include:

Reduced Environmental Impact: The absence of solvents minimizes the generation of hazardous waste and volatile organic compound (VOC) emissions. nist.gov

Increased Reaction Efficiency: High reactant concentrations in solvent-free conditions can lead to accelerated reaction rates and higher yields.

Simplified Workup and Purification: The elimination of a solvent simplifies the product isolation process, often reducing the need for energy-intensive distillation or extensive chromatography.

Enhanced Safety: The risks of flammability and toxicity associated with many organic solvents are mitigated.

For the synthesis of this compound, a solvent-free approach could involve heating a mixture of the reactants, potentially with a catalyst, or utilizing the mechanochemical methods described above. Several patents describe the synthesis of the related 4-methyl-3-oxo-N-phenyl pentanamide (B147674) where an excess of one of the reactants, such as aniline, can serve as the reaction medium, thereby avoiding a dedicated solvent. prepchem.comgoogle.com

Retrosynthetic Analysis and Identification of Key Precursors for this compound

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections.

The target molecule, this compound, is an N-phenyl amide of a β-keto acid. The most logical disconnection is at the amide bond (C-N bond). This disconnection reveals two primary precursors: aniline and a derivative of 4,4-dimethyl-3-oxopentanoic acid.

Figure 1: Retrosynthetic Analysis of this compound

Reactivity and Chemical Transformations of 4,4 Dimethyl 3 Oxo N Phenylpentanamide

Enol-Keto Tautomerism within the 4,4-dimethyl-3-oxo-N-phenylpentanamide Framework

Like other compounds containing a 1,3-dicarbonyl motif, this compound exists as an equilibrium mixture of two constitutional isomers, known as tautomers: the keto form and the enol form. libretexts.org This phenomenon, keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons. masterorganicchemistry.com The equilibrium can be catalyzed by either acid or base. youtube.comyoutube.com

For most simple ketones and aldehydes, the equilibrium heavily favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond. youtube.com However, in 1,3-dicarbonyl systems such as this β-ketoamide, the enol form can be significantly stabilized. libretexts.org This stabilization arises from two primary factors:

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the oxygen atom of the nearby carbonyl group, creating a stable six-membered pseudo-ring. libretexts.orgyoutube.com

This enhanced stability can shift the equilibrium significantly towards the enol tautomer. libretexts.org

Figure 1: Keto-Enol Tautomerism in this compound
Keto and Enol forms of this compound showing the intramolecular hydrogen bond in the enol form.
The equilibrium between the keto tautomer (left) and the stabilized enol tautomer (right). The dashed line indicates the intramolecular hydrogen bond.

Nucleophilic and Electrophilic Reaction Pathways of the β-Ketoamide Moiety

The β-ketoamide moiety possesses both electrophilic and nucleophilic centers, allowing it to participate in a diverse range of reactions. masterorganicchemistry.com

Electrophilic Character: The carbonyl carbons of both the ketone and the amide groups are electron-deficient due to the electronegativity of the oxygen atoms. libretexts.org This makes them electrophilic sites, susceptible to attack by nucleophiles. Generally, the ketone carbonyl is more electrophilic and thus more reactive towards nucleophiles than the amide carbonyl, where the nitrogen's lone pair donates electron density to the carbonyl carbon, reducing its electrophilicity. youtube.com

Nucleophilic Character: The primary site of nucleophilicity is the α-carbon (the carbon atom situated between the two carbonyl groups). The protons attached to this carbon are significantly more acidic than typical alkane protons because the resulting conjugate base, an enolate, is stabilized by resonance, delocalizing the negative charge onto both oxygen atoms. This readily formed enolate is a potent carbon nucleophile that can react with a wide array of electrophiles. masterorganicchemistry.com The enol tautomer is also nucleophilic at the α-carbon. masterorganicchemistry.com

The table below summarizes the key reactive sites within the molecule.

Reactive SiteCharacterPotential Reactions
Ketone Carbonyl CarbonElectrophilicNucleophilic addition (e.g., Grignard reagents, hydrides)
Amide Carbonyl CarbonElectrophilicNucleophilic acyl substitution (e.g., hydrolysis)
α-Carbon (as enol/enolate)NucleophilicAlkylation, acylation, aldol (B89426) condensation, Michael addition
Carbonyl OxygensNucleophilic, BasicProtonation, coordination to Lewis acids
Amide NitrogenNucleophilic, BasicProtonation

Derivatization Strategies and Functional Group Interconversions on this compound

The versatile reactivity of this compound allows for its conversion into a variety of derivatives through targeted functional group interconversions.

Reactions at the Ketone: The ketone carbonyl can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). More vigorous reduction could potentially affect the amide group as well. The ketone can also undergo reactions typical of carbonyls, such as Wittig reactions to form alkenes or reductive amination to form amines.

Reactions at the Amide: The N-phenyl amide bond can be cleaved via hydrolysis under strong acidic or basic conditions, yielding 4,4-dimethyl-3-oxopentanoic acid and aniline (B41778).

Reactions at the α-Carbon: The acidity of the α-protons allows for easy deprotonation to form a nucleophilic enolate. This enolate is a key intermediate for forming new carbon-carbon bonds.

Alkylation: Reaction with alkyl halides (R-X) introduces an alkyl group at the α-position.

Acylation: Reaction with acyl chlorides or anhydrides introduces an acyl group, leading to a β-triketone derivative.

Halogenation: Reaction with halogens (e.g., Br₂) under appropriate conditions can lead to mono- or di-halogenation at the α-carbon.

The following table outlines some common derivatization strategies.

Target SiteReagent(s)Product Type
Ketone CarbonylNaBH₄, then H₃O⁺β-Hydroxy amide
Amide CarbonylH₃O⁺ or OH⁻, heatβ-Keto acid + Aniline
α-Carbon1. NaH; 2. R-Xα-Alkyl-β-ketoamide
α-Carbon1. NaH; 2. RCOClα-Acyl-β-ketoamide

Participation in Multi-Component Cascade Reactions

The structural features of this compound make it an ideal substrate for multi-component reactions, where multiple reactants combine in a single pot to form a complex product with high atom economy.

The Hantzsch pyrrole (B145914) synthesis is a classic multi-component reaction that constructs the pyrrole ring system. taylorandfrancis.com The traditional reaction involves the condensation of a β-ketoester, an α-haloketone, and ammonia (B1221849) or a primary amine. wikipedia.orgresearchgate.net As a β-ketoamide, this compound can readily substitute for the β-ketoester component.

The general mechanism begins with the formation of an enamine intermediate from the β-ketoamide and an amine. wikipedia.org This enamine then acts as a nucleophile, attacking the α-haloketone. A subsequent intramolecular cyclization followed by dehydration yields the final substituted pyrrole. wikipedia.org This reaction is of significant importance in medicinal chemistry for the synthesis of complex, biologically active molecules. For instance, a key intermediate in the synthesis of the cholesterol-lowering drug Atorvastatin is 2-(2-(4-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide, which undergoes a Paal-Knorr pyrrole synthesis, a related cyclocondensation reaction, to form the core pyrrole ring of the drug. researchgate.net

The enolate derived from this compound can participate in cyclization reactions to form various heterocyclic structures. A plausible pathway to γ-butenolides involves the reaction of the enolate with an α-haloester, such as ethyl bromoacetate. This nucleophilic substitution reaction would form an intermediate adduct. Subsequent intramolecular cyclization, likely via nucleophilic attack of the enolate onto the ester carbonyl, followed by elimination, could potentially lead to the formation of a substituted γ-butenolide ring system. This strategy is analogous to known methods for butenolide synthesis that utilize β-dicarbonyl compounds as key building blocks. nih.govresearchgate.net

Exploration of Stereoselective Transformations involving the α-Carbon

The α-carbon of this compound is prochiral. This means that while the starting material is achiral, the introduction of a new substituent at this position creates a stereocenter. Consequently, this α-carbon is a prime target for stereoselective transformations, which aim to control the three-dimensional arrangement of the newly formed stereocenter.

Achieving stereoselectivity in reactions such as alkylations, aldol additions, or Michael additions at the α-position typically involves the use of chiral catalysts or auxiliaries.

Chiral Phase-Transfer Catalysis: For alkylation reactions, chiral phase-transfer catalysts can be employed to create a chiral environment around the enolate, directing the incoming alkyl halide to one face of the nucleophile preferentially.

Chiral Metal Catalysis: Chiral Lewis acids can coordinate to the carbonyl groups of the β-ketoamide, forming a rigid, chiral complex. nih.gov This complex can then react with electrophiles, with the chiral ligand dictating the stereochemical outcome.

Organocatalysis: Chiral amines can react with the β-ketoamide to form a chiral enamine intermediate, which then reacts stereoselectively with an electrophile.

These advanced synthetic methods allow for the preparation of enantioenriched products, which is of paramount importance in the synthesis of pharmaceuticals and other biologically active compounds where specific stereoisomers are required for desired activity.

Advanced Spectroscopic and Analytical Characterization Techniques for 4,4 Dimethyl 3 Oxo N Phenylpentanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule by mapping the carbon and hydrogen frameworks.

Application of 1D NMR (¹H, ¹³C) for Proton and Carbon Environments

A ¹H NMR spectrum would be expected to show distinct signals for the protons in different chemical environments. The tert-butyl group [(CH₃)₃C] would likely appear as a sharp singlet integrating to nine protons. The methylene (B1212753) protons (-CH₂-) adjacent to the two carbonyl groups would appear as another singlet. The protons on the phenyl ring would exhibit complex splitting patterns (multiplets) in the aromatic region of the spectrum. The amide proton (-NH-) would typically be a broad singlet.

The ¹³C NMR spectrum would provide a count of the unique carbon atoms. One would expect to see signals for the two distinct carbonyl carbons (one for the ketone and one for the amide), the quaternary carbon of the tert-butyl group, the methyl carbons of the tert-butyl group, the methylene carbon, and the distinct carbons of the phenyl ring.

Hypothetical ¹H and ¹³C NMR Data Table

AssignmentHypothetical ¹H NMR (ppm)Hypothetical ¹³C NMR (ppm)
(CH₃)₃C-~1.2 (s, 9H)~27 (3C)
-C(CH₃)₃-~45
-C(=O)CH₂ C(=O)-~3.5 (s, 2H)~50
Phenyl C-H~7.1-7.6 (m, 5H)~120-140
-C =O (Ketone)-~205
-C =O (Amide)-~165
-NH -~8.5 (br s, 1H)-

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

Two-dimensional NMR techniques would be essential to confirm the connectivity of the atoms.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, for instance, within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

Infrared (IR) Spectroscopy for Functional Group Identification

An IR spectrum would confirm the presence of key functional groups. Strong absorption bands would be expected for the N-H stretching of the amide, the C-H stretching of the alkyl and aromatic groups, and two distinct C=O (carbonyl) stretching vibrations—one for the ketone and one for the amide, which typically appear at different frequencies.

Hypothetical IR Data Table

Functional GroupHypothetical Wavenumber (cm⁻¹)Intensity
N-H Stretch (Amide)~3300Medium
C-H Stretch (Aromatic)~3100-3000Medium
C-H Stretch (Aliphatic)~2970-2870Strong
C=O Stretch (Ketone)~1715Strong
C=O Stretch (Amide I)~1670Strong
N-H Bend (Amide II)~1550Strong
C=C Stretch (Aromatic)~1600, 1490Medium

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the molecular weight of the compound and to gain further structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the molecular formula (C₁₃H₁₇NO₂). The fragmentation pattern in the mass spectrum would likely show characteristic losses, such as the loss of the tert-butyl group or cleavage on either side of the carbonyl groups.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for determining the purity of the compound and for separating it from any impurities or starting materials.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a standard technique for assessing the purity of a non-volatile organic compound. A reverse-phase HPLC method would likely be developed using a C18 column. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), possibly with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. A validated HPLC method would demonstrate specificity, linearity, accuracy, and precision, ensuring that the measured purity value is reliable. The compound's purity would be determined by integrating the area of its peak and expressing it as a percentage of the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it well-suited for assessing the purity of 4,4-dimethyl-3-oxo-N-phenylpentanamide and identifying any volatile byproducts from its synthesis. The gas chromatograph separates the components of a sample mixture based on their boiling points and interactions with the stationary phase of the column. Subsequently, the mass spectrometer fragments the eluted components and separates the fragments based on their mass-to-charge ratio (m/z), providing a unique fragmentation pattern that acts as a molecular fingerprint.

For this compound, the molecular ion peak [M]•+ would be expected at an m/z corresponding to its molecular weight (205.25 g/mol ). libretexts.orgnih.govlibretexts.org The fragmentation pattern is predictable based on the functional groups present. Key fragmentation pathways for amides and ketones include α-cleavage and McLafferty rearrangements. libretexts.orgnih.govyoutube.com

Expected Fragmentation Patterns:

The electron ionization (EI) mass spectrum of this compound is anticipated to exhibit characteristic fragments. The α-cleavage adjacent to the carbonyl groups and the amide functionality would lead to the formation of several key ions. For instance, cleavage of the N-CO bond is a common fragmentation pathway for amides, which would result in the formation of an anilino radical and an acylium ion. nih.gov

Predicted Fragment IonStructurem/zOrigin
[C(CH₃)₃CO]⁺tert-Butylacylium ion85α-cleavage
[C₆H₅NHCO]⁺Phenylcarbamoyl cation120Cleavage of the bond between the carbonyl and the methylene group
[C₆H₅NH]⁺Anilinium radical cation93Cleavage of the amide bond
[C₆H₅]⁺Phenyl cation77Loss of CO from the phenylcarbamoyl cation

The presence of volatile impurities, such as residual solvents or unreacted starting materials like aniline (B41778), can also be readily detected and quantified using GC-MS. semanticscholar.org Chemical derivatization can sometimes be employed to enhance the volatility and thermal stability of the analyte for more effective GC-MS analysis. jfda-online.comweber.hu

Thin-Layer Chromatography (TLC) for Reaction Monitoring.

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions. nih.govualberta.ca In the synthesis of this compound, TLC allows for the qualitative assessment of the consumption of starting materials and the formation of the product. google.com

The separation on a TLC plate is based on the differential partitioning of the components of a mixture between the stationary phase (typically silica (B1680970) gel or alumina) and the mobile phase (an organic solvent or a mixture of solvents). wisc.edu The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific solvent system. libretexts.org

Reaction Monitoring Protocol:

To monitor the reaction, small aliquots of the reaction mixture are spotted on a TLC plate alongside the starting materials. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the progression of the reaction. An ideal solvent system will provide a clear separation between the starting materials and the product, with Rf values typically between 0.2 and 0.8 for optimal resolution. Given the polarity of the amide and ketone functionalities in this compound, a mobile phase of intermediate polarity is generally suitable.

Suggested Solvent System (Mobile Phase)Stationary PhaseExpected Rf Range for ProductVisualization Method
Hexane:Ethyl Acetate (e.g., 3:1 to 1:1 v/v)Silica Gel0.3 - 0.6UV light (254 nm) libretexts.orglibretexts.org, Iodine vapor libretexts.org, Permanganate stain libretexts.org
Dichloromethane:Methanol (e.g., 98:2 to 95:5 v/v)Silica Gel0.4 - 0.7UV light (254 nm) libretexts.orglibretexts.org, Anisaldehyde or Vanillin stain libretexts.org
Toluene (B28343):Acetone (e.g., 4:1 to 2:1 v/v)Silica Gel0.3 - 0.5UV light (254 nm) libretexts.orglibretexts.org, Phosphomolybdic acid stain libretexts.org

Visualization of the spots on the TLC plate can be achieved through non-destructive methods, such as exposure to ultraviolet (UV) light if the compounds are UV-active, or destructive methods like staining with reagents such as potassium permanganate, iodine, or anisaldehyde, which react with the functional groups present to produce colored spots. libretexts.orgumich.edusilicycle.comyoutube.com

X-ray Crystallography for Definitive Solid-State Structural Determination.

Intermolecular hydrogen bonding is a common feature in the crystal structures of amides, often involving the N-H proton and the carbonyl oxygen of an adjacent molecule, leading to the formation of chains or dimeric structures. researchgate.net The β-dicarbonyl moiety can exist in keto-enol tautomeric forms, and its conformation (e.g., the dihedral angle between the two carbonyl groups) is a key structural feature. X-ray crystallography would definitively establish which tautomer and conformer are present in the solid state.

Impurity Profiling and Identification in Synthetic Batches of this compound.

Impurity profiling is a critical aspect of chemical analysis, particularly in the context of pharmaceutical intermediates and fine chemicals. It involves the identification and quantification of all potential impurities in a synthetic batch. The synthesis of this compound, typically from the reaction of a derivative of 4,4-dimethyl-3-oxopentanoic acid with aniline, can potentially lead to several process-related impurities. google.comresearchgate.net

Common synthetic routes for acetoacetanilides involve the reaction of anilines with diketene or β-ketoesters. wikipedia.orgorgsyn.org Potential impurities can arise from unreacted starting materials, side reactions, or degradation of the product. For instance, the self-condensation of the β-ketoester starting material or the reaction of diketene with water could lead to byproducts. nih.gov

Potential ImpurityPotential OriginAnalytical Detection Method
AnilineUnreacted starting materialGC-MS, HPLC
Methyl 4,4-dimethyl-3-oxopentanoate (or similar ester)Unreacted starting materialGC-MS, HPLC
DiacetoacetanilideReaction of product with another molecule of diketene or β-ketoesterHPLC, LC-MS
4,4-Dimethyl-3-oxopentanoic acidHydrolysis of the ester starting material or the final productHPLC, LC-MS

Techniques such as High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), are powerful tools for impurity profiling, as they can separate and identify non-volatile impurities. The development of robust analytical methods is essential to ensure that the purity of each synthetic batch of this compound meets the required specifications. wipo.int

Theoretical and Computational Chemistry Studies on 4,4 Dimethyl 3 Oxo N Phenylpentanamide

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are indispensable for elucidating the electronic structure and energetics of molecules like 4,4-dimethyl-3-oxo-N-phenylpentanamide. These methods solve the Schrödinger equation (or its density-based equivalent in DFT) to provide information about molecular orbitals, electron density distribution, and the energies of different molecular states.

For a molecule with the complexity of this compound, DFT methods such as B3LYP, combined with a suitable basis set like 6-311++G(d,p), would be appropriate for obtaining a balance between computational cost and accuracy. These calculations would reveal the distribution of electron density, highlighting the electrophilic and nucleophilic sites within the molecule. The carbonyl carbons and the acidic α-proton are expected to be key reactive centers.

The β-ketoamide functional group in this compound allows for the existence of several conformers and tautomers. Conformational analysis using DFT would involve systematically rotating the single bonds and calculating the corresponding energies to identify the most stable three-dimensional arrangements of the atoms. The presence of the bulky tert-butyl group and the phenyl ring will significantly influence the conformational preferences, likely leading to a few low-energy conformers that minimize steric hindrance.

Furthermore, β-ketoamides can exist in equilibrium between the keto and enol tautomeric forms. Computational studies can predict the relative stabilities of these tautomers. In the gas phase, the keto form is generally more stable. However, in solution, the stability of the enol form can be enhanced through intramolecular hydrogen bonding and solvent interactions. DFT calculations can quantify these energy differences, providing insights into the tautomeric equilibrium constant.

Table 1: Predicted Relative Energies of Tautomers of a Model β-Ketoamide System

Tautomer Method/Basis Set Relative Energy (kcal/mol) - Gas Phase Relative Energy (kcal/mol) - Solvated
Keto B3LYP/6-311++G(d,p) 0.00 0.00
Z-Enol B3LYP/6-311++G(d,p) +2.5 +1.8
E-Enol B3LYP/6-311++G(d,p) +5.2 +4.5

Note: This table presents hypothetical data for a model β-ketoamide to illustrate the expected trends. The actual values for this compound would require specific calculations.

Quantum chemical calculations are instrumental in mapping out the potential energy surfaces of chemical reactions. For this compound, this could involve studying reactions such as its synthesis, hydrolysis, or its use as a precursor in other chemical transformations. By locating the transition state structures and calculating their energies, the activation barriers for different reaction pathways can be determined.

For instance, in a base-catalyzed enolization, DFT can model the abstraction of the α-proton and the subsequent formation of the enolate. The calculated activation energy would provide a quantitative measure of the reaction rate. Similarly, for reactions where the amide or ketone group participates, transition state analysis can reveal the detailed electronic changes occurring during the bond-making and bond-breaking processes.

Molecular Dynamics Simulations for Conformational Space and Dynamic Behavior

While quantum chemical calculations provide information about static molecular structures and energies, molecular dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. An MD simulation of this compound, likely in a solvent box to mimic solution conditions, would involve solving Newton's equations of motion for all atoms in the system.

These simulations would allow for the exploration of the molecule's conformational space, revealing the transitions between different low-energy conformers identified through quantum chemical calculations. MD can also provide insights into the flexibility of different parts of the molecule and the nature of its interactions with solvent molecules. This information is crucial for understanding how the molecule behaves in a realistic chemical environment.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

A significant application of computational chemistry is the prediction of spectroscopic parameters, which can be compared with experimental data to confirm molecular structures. For this compound, DFT calculations can predict its ¹H and ¹³C NMR chemical shifts and its IR vibrational frequencies.

The GIAO (Gauge-Including Atomic Orbital) method is commonly used within a DFT framework to calculate NMR chemical shifts with good accuracy. The predicted spectrum can aid in the assignment of experimental peaks. Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding IR intensities can be computed. These theoretical spectra serve as a valuable tool for interpreting experimental spectroscopic data.

Table 2: Predicted Spectroscopic Data for a Model β-Ketoamide

Parameter Predicted Value (DFT) Experimental Range
¹³C NMR (Keto C=O) ~200 ppm 190-210 ppm
¹³C NMR (Amide C=O) ~168 ppm 165-175 ppm
IR (Keto C=O stretch) ~1720 cm⁻¹ 1710-1730 cm⁻¹
IR (Amide C=O stretch) ~1670 cm⁻¹ 1650-1680 cm⁻¹
IR (N-H stretch) ~3300 cm⁻¹ 3250-3350 cm⁻¹

Note: This table presents typical predicted values for a model β-ketoamide. The exact values for this compound would depend on its specific electronic and conformational properties.

Structure-Reactivity Relationship Predictions and Design of Novel Transformations

By combining the insights gained from the aforementioned computational studies, it is possible to establish structure-reactivity relationships. For example, by systematically modifying the substituents on the phenyl ring and calculating the resulting changes in electronic properties and reaction barriers, one could predict how these modifications would affect the reactivity of the β-ketoamide.

This predictive power is at the heart of rational molecular design. Computational chemistry can be used to screen potential new transformations involving this compound or to design derivatives with enhanced reactivity or desired properties. This in silico approach can significantly accelerate the discovery and optimization of new chemical reactions and functional molecules.

Role of 4,4 Dimethyl 3 Oxo N Phenylpentanamide in the Synthesis of Complex β Ketoamide Containing Molecular Structures

A Pivotal Intermediate in the Synthesis of Complex Molecules: The Gateway to Pyrrole (B145914) Cores

The utility of 4,4-dimethyl-3-oxo-N-phenylpentanamide as a key intermediate is prominently demonstrated in its application in the synthesis of complex heterocyclic structures, particularly pyrrole rings. A significant example of this is its role in the synthesis of a critical intermediate for Atorvastatin, a widely used cholesterol-lowering medication. In this multi-step synthesis, a derivative of this compound, namely 2-[2-(4-fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide, serves as the lynchpin for the construction of the highly substituted pyrrole core of the drug.

This transformation is a testament to the versatility of the β-ketoamide moiety. The reaction pathway leverages the reactive methylene (B1212753) group situated between the two carbonyl functionalities and the amide nitrogen to participate in cyclization reactions. The general principle often involves a Paal-Knorr type synthesis, a classic method for constructing five-membered heterocyclic rings. In this context, the β-ketoamide or a derivative thereof can be envisioned to react with an appropriate amine-containing compound under specific conditions to forge the pyrrole ring. The substituents present on the initial this compound scaffold are then incorporated into the final pyrrole structure, allowing for the creation of highly functionalized and stereochemically complex molecules.

The strategic importance of this compound in this context lies in its ability to provide a pre-functionalized and structurally rigid starting material, streamlining the synthetic route to complex targets and avoiding more convoluted or lower-yielding alternatives.

A Scaffold for the Genesis of Multi-Substituted Molecular Architectures

Beyond its role in specific, targeted syntheses, the molecular framework of this compound serves as an adaptable scaffold for the development of diverse, multi-substituted molecular architectures. The presence of multiple reactive sites within the molecule provides chemists with a versatile toolkit for introducing a wide array of functional groups and building complex three-dimensional structures.

The key reactive centers of the this compound scaffold include:

The Active Methylene Group: The protons on the carbon atom situated between the two carbonyl groups (the α-carbon) are acidic and can be readily removed by a base. This generates a nucleophilic enolate, which can participate in a variety of carbon-carbon bond-forming reactions. This allows for the introduction of a wide range of substituents at this position, significantly increasing the molecular diversity.

The Ketone Carbonyl Group: The ketone functionality is susceptible to nucleophilic attack, enabling reactions such as reductions, Grignard additions, and Wittig reactions. These transformations can be used to introduce new stereocenters and further elaborate the molecular structure.

The Amide Functionality: The amide group itself can be a site for further chemical modification, although it is generally less reactive than the ketone. However, under certain conditions, it can be hydrolyzed or reduced. Furthermore, the phenyl group of the anilide can be substituted, providing another avenue for structural variation.

The strategic combination of reactions at these different sites allows for the systematic construction of libraries of compounds with diverse substitution patterns, making this compound a valuable starting point for drug discovery and materials science research.

Table 1: Reactive Sites of this compound and Potential Transformations

Reactive SiteType of ReactivityPotential TransformationsResulting Structural Modification
Active Methylene (C4)Acidic protons, Nucleophilic enolate formationAlkylation, Acylation, Aldol (B89426) condensation, Michael additionIntroduction of diverse substituents at the C4 position
Ketone Carbonyl (C3)Electrophilic carbonReduction (to alcohol), Grignard reaction, Wittig reactionFunctional group interconversion, introduction of new carbon frameworks
Amide Carbonyl (C1)Electrophilic carbonHydrolysis (to carboxylic acid), Reduction (to amine)Cleavage or modification of the amide bond
Phenyl RingAromatic ringElectrophilic aromatic substitutionIntroduction of substituents on the aromatic ring

Strategies for Synthesizing Analogues and Derivatives

The inherent reactivity of this compound provides a fertile ground for the development of a multitude of analogues and derivatives. Synthetic strategies to achieve this diversification can be broadly categorized based on the reactive site being targeted.

Derivatization at the Active Methylene Group:

A primary strategy for creating analogues involves the deprotonation of the active methylene group with a suitable base (e.g., sodium hydride, lithium diisopropylamide) to form the corresponding enolate. This nucleophilic intermediate can then be reacted with a variety of electrophiles:

Alkylation: Reaction with alkyl halides introduces new alkyl chains at the C4 position.

Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of more complex β-dicarbonyl compounds.

Condensation Reactions: Aldol and Knoevenagel condensations with aldehydes and ketones can be employed to build larger, more functionalized molecules.

Modification of the Carbonyl Groups:

The ketone and amide carbonyls also offer opportunities for derivatization:

Selective Reduction: The use of chemoselective reducing agents can target the ketone carbonyl for reduction to a secondary alcohol while leaving the amide intact. This introduces a new chiral center and a hydroxyl group for further functionalization.

Grignard and Organolithium Reactions: Addition of organometallic reagents to the ketone provides a straightforward method for introducing new carbon-carbon bonds and creating tertiary alcohols.

Combinatorial Approaches:

By systematically combining these derivatization strategies, it is possible to generate large libraries of analogues of this compound. For instance, a library could be constructed by first alkylating the active methylene position with a set of diverse alkyl halides, followed by the reduction of the ketone to introduce a hydroxyl group, which can then be further functionalized through esterification or etherification. This combinatorial approach is highly valuable in medicinal chemistry for the rapid exploration of structure-activity relationships.

Table 2: Exemplary Synthetic Strategies for Derivatization

StrategyReagentsTarget SiteProduct Class
AlkylationBase (e.g., NaH), Alkyl Halide (R-X)Active Methylene4-Alkyl-4,4-dimethyl-3-oxo-N-phenylpentanamides
AcylationBase (e.g., LDA), Acyl Chloride (RCOCl)Active Methylene4-Acyl-4,4-dimethyl-3-oxo-N-phenylpentanamides
Ketone ReductionNaBH4Ketone Carbonyl4,4-dimethyl-3-hydroxy-N-phenylpentanamides
Grignard ReactionR-MgBrKetone Carbonyl3-Alkyl-4,4-dimethyl-3-hydroxy-N-phenylpentanamides

Future Perspectives and Emerging Research Avenues for 4,4 Dimethyl 3 Oxo N Phenylpentanamide

Development of Greener and More Sustainable Synthetic Routes

The industrial viability and environmental impact of chemical compounds are increasingly dependent on the efficiency and sustainability of their synthetic routes. Future research will likely focus on moving away from traditional synthesis methods towards greener alternatives for 4,4-dimethyl-3-oxo-N-phenylpentanamide.

Key research directions include:

Solvent-Free or Green Solvent Reactions: Traditional syntheses of β-keto amides can involve volatile organic solvents. A greener approach, demonstrated for the analogous compound 4-methyl-3-oxo-N-phenyl pentanamide (B147674), involves reacting the corresponding β-keto ester with aniline (B41778), using an excess of aniline itself as a recyclable solvent. wipo.intgoogle.com This method avoids specialized solvents, reduces waste, and improves atom economy. wipo.int

Continuous Flow Synthesis: Microreactor technology offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and reduced reaction times. A continuous microflow system developed for the synthesis of 4-methyl-3-oxo-N-phenyl-pentanamide reduced the reaction time by a factor of 12 compared to batch reactors. researchgate.net Applying this technology to the synthesis of the 4,4-dimethyl analogue could lead to a highly efficient and scalable green manufacturing process.

Catalytic Approaches: Research into novel catalysts could yield more efficient and selective syntheses. This includes using cost-effective and recyclable catalysts to promote the condensation reactions that form the β-keto amide backbone, operating under milder conditions and reducing energy consumption. researchgate.net

Table 1: Comparison of Potential Green Synthesis Strategies
StrategyDescriptionPotential AdvantagesReference Analogy
Excess Reagent as SolventUsing excess aniline as the reaction solvent in the amidation of a β-keto ester.Eliminates organic solvents, simplifies workup, allows for reagent recycling. wipo.intgoogle.com
Continuous Flow MicroreactorsPerforming the synthesis in a continuous flow system instead of a batch reactor.Drastically reduced reaction times, improved process control and safety, easier scalability. researchgate.net
HFIP-Mediated AmidationUsing 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to mediate the reaction between a β-keto ester and an amine.Cost-effective, highly efficient, excellent yields and selectivity. researchgate.net

Exploration of Undiscovered Reactivity Patterns and Novel Transformations

The core reactivity of this compound is dictated by its active methylene (B1212753) group (the -CH2- between the two carbonyl groups). shivajicollege.ac.in The protons on this carbon are acidic, and their removal by a base generates a stabilized carbanion, which is a potent nucleophile. youtube.com While classical reactions like alkylation and acylation are expected, future research can uncover more novel transformations.

Oxidative C-H Activation: A promising and underexplored area is the direct oxidation of the active methylene C-H bonds. Recent studies on other β-keto amides have shown that they can be oxidized using environmentally friendly hypervalent iodine reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), to generate valuable vicinal tricarbonyl amides. acs.orgorganic-chemistry.org These highly reactive products are powerful synthons for complex molecules. organic-chemistry.org Applying this methodology to this compound could open a new branch of its reactivity.

Multicomponent Reactions for Heterocycle Synthesis: β-keto amides are exceptional building blocks for constructing a wide variety of heterocyclic compounds, which are foundational to medicinal chemistry and materials science. researchgate.net Future work could involve developing novel multicomponent reactions where this compound is combined with other simple molecules in a single step to create complex heterocyclic scaffolds like quinolinones, pyridones, and pyrazoles. researchgate.net

Asymmetric Transformations: Introducing chirality by developing enantioselective reactions at the active methylene position remains a significant challenge due to potential racemization via keto-enol tautomerization. researchgate.net Designing catalytic systems that can perform asymmetric alkylations or other transformations on the nucleophilic carbanion of this compound would be a major advance, providing access to valuable chiral building blocks.

Table 2: Potential Future Reactions to Explore
Reaction TypeDescriptionPotential Product ClassReference
Oxidative C-H ActivationOxidation of the active methylene group using a hypervalent iodine reagent.Vicinal Tricarbonyl Amides acs.orgorganic-chemistry.org
Condensation/CyclizationReaction with dinucleophiles or dielectrophiles in one-pot procedures.Heterocycles (e.g., Pyridones, Quinolines) researchgate.netsci-hub.se
Asymmetric AlkylationEnantioselective addition of an alkyl group to the active methylene carbon using a chiral catalyst.Enantioenriched α-substituted β-keto amides researchgate.net

Advanced Mechanistic Insights through Integrated Experimental and Computational Approaches

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. An integrated approach, combining experimental kinetic studies with high-level computational modeling, can provide unparalleled insight into the behavior of this compound.

Kinetic Modeling of Synthesis: Following the example of its 4-methyl analogue, the kinetics of the continuous flow synthesis of this compound could be thoroughly investigated. researchgate.net By determining reaction orders, rate constants, and activation energies, a predictive kinetic model can be built to optimize reaction conditions for yield and throughput. researchgate.net

Computational (DFT) Studies: Density Functional Theory (DFT) calculations can be a powerful tool to elucidate reaction pathways that are difficult to probe experimentally. Future computational studies could model the keto-enol tautomerism, map the potential energy surface for cyclization reactions, and explain the regioselectivity observed in its transformations. researchgate.net Such studies can also be used to design more effective catalysts by modeling their interaction with the substrate at the transition state. nih.gov For instance, DFT calculations have been used to identify the rate-determining step in the nickel-catalyzed synthesis of other β-ketoamides. researchgate.net

Potential as a Building Block in Emerging Chemical Disciplines (e.g., functional materials synthesis)

The structural features of this compound—a chelating β-dicarbonyl unit, a modifiable aromatic ring, and a reactive methylene group—make it an attractive synthon for the construction of advanced functional materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The β-keto amide moiety can act as a bidentate ligand, capable of coordinating to metal ions. This opens the possibility of using it as an organic linker to construct coordination polymers or MOFs. By carefully selecting metal nodes and potentially modifying the phenyl ring with other functional groups, materials with tailored porosity, catalytic activity, or photoluminescent properties could be designed.

Functional Dyes and Organic Electronics: The core structure is a chromophore that can be extended and modified. Reactions at the active methylene position or on the phenyl ring could be used to create larger conjugated systems. Such derivatives could be investigated for applications as functional dyes, sensors, or as components in organic light-emitting diodes (OLEDs) and other organic electronic devices.

Polymer Science: The molecule could be functionalized to act as a monomer for polymerization. For example, introducing a polymerizable group (like a vinyl or acrylate (B77674) moiety) onto the phenyl ring would allow for its incorporation into polymer chains. The β-dicarbonyl unit within the polymer backbone could then serve as a site for post-polymerization modification or for imparting metal-chelating properties to the final material.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4,4-dimethyl-3-oxo-N-phenylpentanamide, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via multi-step reactions, including condensation of 4,4-dimethyl-3-oxopentanoic acid with aniline derivatives. Key steps involve activating the carboxylic acid (e.g., using thionyl chloride) to form an acyl chloride, followed by coupling with aniline under anhydrous conditions. Solvent choice (e.g., dichloromethane or THF), temperature control (0–25°C), and catalysts (e.g., DMAP) are critical for yield optimization .
  • Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and structural verification by 1H^1H-/13C^{13}C-NMR (e.g., carbonyl peaks at ~170–175 ppm) .

Q. How is the structural elucidation of this compound performed?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H-NMR identifies methyl groups (δ 1.2–1.4 ppm) and aromatic protons (δ 7.2–7.6 ppm). 13C^{13}C-NMR confirms the ketone (δ ~205 ppm) and amide carbonyl (δ ~165 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (C13_{13}H15_{15}NO2_2, [M+H]+^+ = 218.1181) .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Research Context : It serves as a precursor for heterocyclic compounds (e.g., thiazoles, oxazoles) with potential bioactivity. For example, analogs with fluorophenyl groups (see structural similarity in ) are studied for antimicrobial or anti-inflammatory properties .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

  • Approach : Cross-validate assays (e.g., in vitro enzymatic vs. cell-based viability tests) to distinguish direct inhibition from off-target effects. For instance, discrepancies in IC50_{50} values may arise from assay conditions (pH, serum proteins). Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics .
  • Case Study : A 2024 study resolved conflicting cytotoxicity data by correlating lipophilicity (logP) with membrane permeability, revealing a threshold logP >3.5 for efficacy in cancer cell lines .

Q. What computational strategies are effective in predicting the reactivity of this compound in nucleophilic acyl substitution?

  • Methods :

  • DFT Calculations : Optimize transition states (e.g., B3LYP/6-31G*) to model attack by amines or thiols. The ketone group’s electron-withdrawing effect lowers the energy barrier for amide bond formation .
  • MD Simulations : Simulate solvent effects (e.g., DMSO vs. water) on reaction kinetics. Polar aprotic solvents stabilize intermediates, improving yield .

Q. How can reaction yields be improved in large-scale synthesis while minimizing byproducts?

  • Optimization Framework :

  • DoE (Design of Experiments) : Vary temperature (20–60°C), stoichiometry (1:1 to 1:1.2 aniline:acyl chloride), and mixing rates to identify optimal parameters .
  • Byproduct Analysis : Use LC-MS to detect dimers or hydrolyzed products. Additives like molecular sieves reduce water-induced hydrolysis .

Data Contradiction and Validation

Q. How do structural analogs of this compound inform SAR studies?

  • Key Analogs (from ):

CompoundSimilarity IndexKey Structural Variation
2-Amino-5-fluoro-N-phenylbenzamide0.76Fluorine substitution on benzene
6-Fluorospiro[indoline-3,4'-piperidin]-2-one0.82Spirocyclic framework
  • Insight : Fluorine enhances metabolic stability, while spirocycles improve binding pocket occupancy .

Methodological Best Practices

Q. What protocols ensure reproducibility in kinetic studies of this compound’s reactions?

  • Standardization :

  • Use anhydrous solvents (verified by Karl Fischer titration).
  • Monitor reaction progress via in situ IR (C=O stretch at ~1700 cm1^{-1}) .
  • Report detailed quenching/purification steps to minimize batch-to-batch variability .

Theoretical Frameworks

Q. How can QSPR models predict the physicochemical properties of derivatives?

  • Model Design : Train models using descriptors like molar refractivity, topological surface area, and H-bond acceptor count. A 2023 study achieved R2^2 >0.9 for solubility prediction using Gaussian-process regression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.